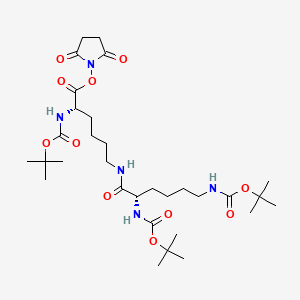
27-O-acetyl-withaferinA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27-O-acetyl-withaferin A is a natural steroidal lactone compound found in the plant Withania aristata. It belongs to the withanolide class of compounds, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of cancer research and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 27-O-acetyl-withaferin A typically involves the acetylation of withaferin A, which is isolated from Withania somnifera. The acetylation process is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of 27-O-acetyl-withaferin A involves large-scale extraction of withaferin A from Withania somnifera, followed by its chemical modification. The extraction process includes solvent extraction, purification using column chromatography, and subsequent acetylation. The industrial process is optimized for yield and purity, ensuring the compound meets the required standards for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: 27-O-acetyl-withaferin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new analogs with unique properties.
Substitution: Substitution reactions, particularly at the acetyl group, can yield a variety of derivatives with different pharmacological profiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various withanolide derivatives, each with distinct biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other withanolide derivatives.
Biology: The compound is used to study cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: 27-O-acetyl-withaferin A exhibits potent anticancer properties by inducing apoptosis in tumor cells. .
Mechanism of Action
The mechanism of action of 27-O-acetyl-withaferin A involves multiple molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Anti-inflammatory Effects: It inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines.
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress
Comparison with Similar Compounds
Withaferin A: The parent compound from which 27-O-acetyl-withaferin A is derived. It shares similar biological activities but differs in its acetylation.
Withanolide D: Another withanolide with potent anticancer properties.
Withanolide E: Known for its anti-inflammatory and immunomodulatory effects
Uniqueness: 27-O-acetyl-withaferin A is unique due to its acetyl group, which enhances its stability and modifies its biological activity. This modification can lead to improved therapeutic efficacy and reduced toxicity compared to its parent compound, withaferin A .
Properties
Molecular Formula |
C31H42O6 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
6-hydroxy-2,16-dimethyl-15-[1-[4-methyl-6-oxo-5-(prop-1-en-2-yloxymethyl)-2,3-dihydropyran-2-yl]ethyl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |
InChI |
InChI=1S/C31H42O6/c1-16(2)35-15-20-17(3)13-24(36-28(20)34)18(4)21-7-8-22-19-14-27-31(37-27)26(33)10-9-25(32)30(31,6)23(19)11-12-29(21,22)5/h9-10,18-19,21-24,26-27,33H,1,7-8,11-15H2,2-6H3 |
InChI Key |
YZEBCLLFNQVHLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12313028.png)





![N-methyl-N-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B12313052.png)

![{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine](/img/structure/B12313061.png)




